Cas no 823219-06-3 (Thiourea, N,N''-1,2-phenylenebis[N'-(4-chlorophenyl)-)

Thiourea, N,N''-1,2-phenylenebis[N'-(4-chlorophenyl)- structure
823219-06-3 structure
Product Name:Thiourea, N,N''-1,2-phenylenebis[N'-(4-chlorophenyl)-
CAS No:823219-06-3
MF:C20H16Cl2N4S2
MW:447.403839111328
CID:694514
PubChem ID:71419300
Update Time:2025-04-19

Thiourea, N,N''-1,2-phenylenebis[N'-(4-chlorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)carbamothioylamino]phenyl]thiourea
    • N,N'-1,2-Phenylenebis[N'-(4-chlorophenyl)(thiourea)]
    • 823219-06-3
    • DTXSID00838567
    • Thiourea, N,N''-1,2-phenylenebis[N'-(4-chlorophenyl)-
    • Inchi: 1S/C20H16Cl2N4S2/c21-13-5-9-15(10-6-13)23-19(27)25-17-3-1-2-4-18(17)26-20(28)24-16-11-7-14(22)8-12-16/h1-12H,(H2,23,25,27)(H2,24,26,28)
    • InChI Key: KZTKXFKVWFMRCR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(NC1=CC=CC=C1NC(NC1C=CC(=CC=1)Cl)=S)=S

Computed Properties

  • Exact Mass: 446.0193443g/mol
  • Monoisotopic Mass: 446.0193443g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 474
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 112Ų
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